Pyrextramine

Descripción

Propiedades

Número CAS |

92588-09-5 |

|---|---|

Fórmula molecular |

C26H48N6S2 |

Peso molecular |

508.8 g/mol |

Nombre IUPAC |

N'-(1H-pyrrol-2-ylmethyl)-N-[2-[2-[6-(1H-pyrrol-2-ylmethylamino)hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine |

InChI |

InChI=1S/C26H48N6S2/c1(3-7-15-29-23-25-11-9-17-31-25)5-13-27-19-21-33-34-22-20-28-14-6-2-4-8-16-30-24-26-12-10-18-32-26/h9-12,17-18,27-32H,1-8,13-16,19-24H2 |

Clave InChI |

SOBOYIJMKCWCMZ-UHFFFAOYSA-N |

SMILES |

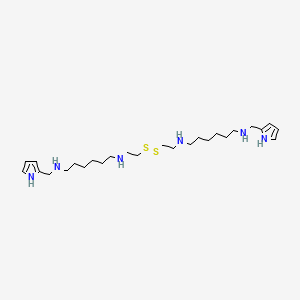

C1=CNC(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CN2 |

SMILES canónico |

C1=CNC(=C1)CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CN2 |

Otros números CAS |

92588-09-5 |

Sinónimos |

N,N''-(dithio-2,1-ethanediyl)bis(N'-(pyrrol-2-ylmethyl)-1,6-hexanediamine) pyrextramine |

Origen del producto |

United States |

Molecular Architecture and Structural Implications for Biological Activity

Elucidation of Key Structural Motifs

Pyrextramine, chemically identified as N1,N1'-[Disulfanediyldi(ethane-2,1-diyl)]bis{N6-[(1H-pyrrol-2-yl)methyl]hexane-1,6-diamine}, possesses a distinct molecular architecture characterized by several key structural motifs epa.govchemblink.com. Its molecular formula is C26H48N6S2, with a molecular weight of approximately 508.83 g/mol chemblink.com.

The core structural components of this compound include:

Hexanediamine (B8719201) Backbone : A six-carbon diamine chain forms a central part of the molecule, providing flexibility and serving as a linker between other functional groups. This backbone is crucial for orienting the pharmacologically active moieties epa.govchemblink.comresearchgate.net.

Pyrrol-2-ylmethyl Groups : Attached to the hexanediamine backbone are pyrrol-2-ylmethyl substituents. These heterocyclic groups are known to contribute to receptor interactions through various forces, including potential pi-stacking or hydrogen bonding, depending on the specific binding site epa.govchemblink.comresearchgate.netunimore.it.

Dithio Ether Linkage : A prominent feature of this compound is the disulfide bridge (-S-S-), which links two identical halves of the molecule. This linkage is central to its classification as a tetraamine (B13775644) disulfide and is implicated in its mechanism of irreversible receptor blockade chemblink.comresearchgate.netunimore.itnih.govacs.org. This dithio ether linkage may engage in covalent bond formation with thiol groups present at the receptor site, leading to a persistent antagonism nih.gov.

Stereochemical Considerations and Conformational Flexibility Relevant to Ligand-Receptor Interactions

While specific detailed studies on the stereochemistry and conformational flexibility of this compound itself are not extensively detailed in the available literature, these aspects are generally critical for ligand-receptor interactions nih.govyoutube.comnih.govnih.gov. The three-dimensional shape and dynamic flexibility of a molecule like this compound influence how it fits into the binding pocket of a receptor.

Conformational Flexibility : The presence of flexible alkyl chains, such as the hexanediamine backbone, allows this compound to adopt various conformations. The optimal conformation for binding to an adrenoceptor would be one that maximizes favorable interactions with the amino acid residues within the receptor's binding site. The ability to adapt its shape can be crucial for achieving high affinity and selectivity nih.gov.

Topographical Features and Pharmacophore Mapping for Adrenoceptor Binding

This compound has been primarily characterized for its interaction with alpha-adrenoceptors, acting as an antagonist researchgate.netnih.govacs.orgnih.gov. Its topographical features and the spatial arrangement of its functional groups define its pharmacophore – the essential three-dimensional arrangement of atoms and functional groups necessary for biological activity nih.govyoutube.comyoutube.com.

Research indicates that this compound exhibits potent blocking activity at alpha-1 adrenoceptors and also interacts with alpha-2 adrenoceptors researchgate.netnih.govnih.gov. Studies involving competition assays with radioligands have provided insights into its relative potency and selectivity.

Comparative Adrenoceptor Binding Potency

The following tables illustrate the relative potencies of this compound and other compounds in displacing radioligands from alpha-1 and alpha-2 adrenoceptors, as determined in competition studies nih.gov. Higher values in the displacement order indicate greater potency in displacing the radioligand.

| Alpha-1 Adrenoceptor ([³H]Prazosin Displacement) | Relative Potency Order |

| Prazosin | Much Greater Than |

| Phentolamine | Greater Than |

| Corynanthine (B1669447) | Greater Than |

| This compound | Greater Than |

| Yohimbine | Greater Than |

| Piperoxan | Greater Than |

| Benextramine (B1199295) | Greater Than |

| Idazoxan (B1206943) |

| Alpha-2 Adrenoceptor ([³H]Idazoxan Displacement) | Relative Potency Order |

| Idazoxan | Much Greater Than |

| Phentolamine | Greater Than |

| Yohimbine | Equal To |

| Piperoxan | Greater Than |

| This compound | Greater Than |

| Benextramine | Greater Than |

| Prazosin | Greater Than |

| Corynanthine |

These data suggest that while this compound is a potent antagonist, its potency relative to other agents varies between the alpha-1 and alpha-2 subtypes. Notably, the binding site for this compound at presynaptic alpha-2 adrenoceptors may coincide with that of idazoxan, distinguishing it from the norepinephrine (B1679862) (NE) binding site nih.gov.

The presence of the disulfide bridge is hypothesized to be involved in the irreversible blockade mechanism, potentially through covalent interaction with a thiol group at the receptor site nih.gov. This unique structural feature contributes to this compound's topographical profile, enabling it to form a stable, long-lasting interaction with its target receptors.

Compound List

Advanced Pharmacological Characterization of Adrenergic Receptor Interactions

Detailed Investigation of Alpha-Adrenoceptor Subtype Selectivity (e.g., α1, α2, and further sub-classifications)

Studies have established that Pyrextramine interacts with both α1 and α2 adrenoceptor subtypes. Comparative binding studies in rat cerebral cortex membranes have elucidated its relative potency against these subtypes. In experiments displacing the α1-selective radioligand [³H]prazosin, this compound demonstrated considerable affinity, ranking after prazosin, phentolamine, and corynanthine (B1669447), but preceding yohimbine, piperoxan, benextramine (B1199295), and idazoxan (B1206943) in terms of potency nih.govdocumentsdelivered.comcnjournals.com. Conversely, when assessing α2-adrenoceptors using the radioligand [³H]idazoxan, this compound was found to be a potent displacer, ranking after idazoxan, phentolamine, yohimbine, and piperoxan, but preceding benextramine, prazosin, and corynanthine nih.gov. These findings indicate that this compound possesses affinity for both α1 and α2 adrenoceptors, with its relative selectivity potentially varying depending on the specific subtype and experimental conditions.

Table 1: Comparative Antagonist Potency in Displacing Adrenoceptor Radioligands in Rat Cerebral Cortex

| Ligand | Relative Potency for [³H]Prazosin (α1) Displacement | Relative Potency for [³H]Idazoxan (α2) Displacement |

| Prazosin | Much greater than | Less than |

| Phentolamine | Greater than | Greater than |

| Corynanthine | Greater than | Less than |

| This compound | Greater than | Greater than |

| Yohimbine | Less than | Greater than |

| Piperoxan | Less than | Greater than |

| Benextramine | Less than | Less than |

| Idazoxan | Less than | Much greater than |

Note: Potency is indicated by relative ranking in displacing radioligands. nih.govdocumentsdelivered.comcnjournals.com

Furthermore, the observed differential antagonist activity against various agonist classes, such as imidazoline-like and phenethylamine-like agonists, suggests that alpha adrenoceptors may require further subclassification beyond the current α1/α2 division oup.com.

Competitive and Non-Competitive Binding Profiles

Receptor antagonists can engage in either competitive or non-competitive binding. Competitive antagonists bind to the same site as the endogenous ligand, and their effect can be overcome by increasing the concentration of the natural ligand. Non-competitive antagonists, on the other hand, bind to a different site (allosteric site) or bind irreversibly, thereby preventing receptor activation regardless of agonist concentration walshmedicalmedia.commerckmanuals.comresearchgate.netlibretexts.org. This compound's action is predominantly characterized as irreversible antagonism oup.comnih.gov. This implies a non-competitive mechanism where the antagonist forms a stable, long-lasting bond with the receptor, effectively removing it from the pool of functional receptors walshmedicalmedia.commerckmanuals.com.

Kinetic Studies of Receptor Association and Dissociation

The kinetics of ligand-receptor interactions, specifically the rates of association (kon) and dissociation (koff), are crucial for understanding a drug's duration of action and efficacy excelleratebio.comworktribe.com. Irreversible antagonists, such as this compound, are defined by a very slow dissociation rate (low koff) excelleratebio.com. This slow off-rate means that the drug remains bound to the receptor for an extended period, leading to a prolonged period of antagonism even after the drug concentration in the surrounding environment decreases excelleratebio.com. While specific kinetic parameters (kon, koff) for this compound are not detailed in the provided literature, its classification as an irreversible antagonist strongly implies a significantly slow dissociation rate from its target receptors nih.gov.

Irreversible Antagonism: Mechanistic Basis and Functional Implications

This compound functions as an irreversible alpha-adrenoceptor antagonist oup.comnih.govdntb.gov.uaresearchgate.net. The mechanistic basis for this irreversible action is believed to involve the formation of a covalent bond between the drug and the receptor. Specifically, the disulfide bridge within this compound's molecular structure, possibly involving a thiol group, is suggested to react with a thiol function on the adrenoceptor, leading to a stable, covalent adduct nih.gov. This covalent modification results in a permanent blockade of the receptor.

The functional implication of this irreversible antagonism is a long-lasting effect. Unlike reversible antagonists, the blockade induced by this compound is not readily overcome by increasing agonist concentrations walshmedicalmedia.commerckmanuals.com. This sustained action requires a longer exposure time for the full development of its antagonist effect oup.com. Such irreversible blockers can be valuable tools for studying receptor function and for achieving prolonged receptor blockade in experimental settings.

Comparative Pharmacological Profiling with Related Ligands and Analogues (e.g., Benextramine, Idazoxan)

This compound has been extensively compared with other alpha-adrenoceptor antagonists, notably benextramine and idazoxan nih.govcnjournals.comoup.comnih.govacs.orgnih.gov. This compound is generally considered to be more potent and selective than benextramine, exhibiting less activity at muscarinic receptors compared to benextramine oup.comresearchgate.net. Idazoxan is a potent and selective α2-adrenoceptor antagonist, and in some studies, it demonstrates higher potency at α2-receptors than this compound nih.gov. The binding site for this compound and benextramine may overlap with that of idazoxan but differ from the binding site of norepinephrine (B1679862) nih.gov.

Structure-Activity Relationships in Adrenoceptor Binding Affinity and Efficacy

The chemical structure of this compound, a tetramine (B166960) disulfide, is central to its pharmacological activity nih.govacs.org. The presence of a thiol group is implicated in the covalent binding mechanism responsible for its irreversible antagonism nih.gov. While detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively detailed in the provided snippets, the general principles of SAR for adrenoceptor ligands involve specific interactions between the ligand's chemical moieties and amino acid residues within the receptor's binding pocket, influencing both affinity and efficacy utupub.fimdpi.com. The disulfide linkage and the tetramine structure are key features contributing to this compound's potent and irreversible alpha-blocking activity.

Differential Receptor Blockade against Various Agonist Classes (e.g., Imidazolines vs. Phenethylamines)

Evidence suggests that this compound may exhibit differential blockade against different classes of alpha-adrenoceptor agonists. Specifically, its antagonist activity has been observed to differ between imidazoline-like and phenethylamine-like agonists oup.com. This differential blockade provides support for the hypothesis that alpha adrenoceptors may possess further sub-classifications beyond the established α1 and α2 categories, allowing for more nuanced pharmacological investigations.

Compound List

Evaluation of Off-Target Receptor Interactions and Selectivity Profile

This compound is primarily recognized as an irreversible alpha-1 adrenoceptor ligand cnjournals.comnih.govnih.gov. While its interaction with alpha-adrenergic receptors is established, comprehensive data regarding this compound's off-target receptor interactions with muscarinic, histaminergic, and serotonergic systems, as well as its comparative selectivity profile across these and beta-adrenoceptor systems, is not detailed in the available scientific literature.

Searches for specific binding affinities or functional activity data of this compound at muscarinic, histaminergic, and serotonergic receptors did not yield quantitative results. Although this compound was mentioned in the context of serotonin (B10506) receptor binding studies alongside other known adrenergic ligands cnjournals.com, no direct measurements of its affinity or activity at these specific receptor targets were found. Similarly, extensive reviews and studies on muscarinic, histaminergic, and beta-adrenergic receptors did not include this compound as a subject of investigation for its interactions with these receptor families.

Consequently, a detailed evaluation of this compound's off-target receptor interactions and its selectivity profile across muscarinic, histaminergic, serotonergic, and beta-adrenoceptor systems cannot be provided based on the currently available information. A data table detailing these interactions cannot be generated due to the absence of specific experimental data for this compound concerning these receptor types. The known pharmacological profile of this compound is thus predominantly characterized by its effects on alpha-adrenoceptors.

Identification of Molecular Determinants for Irreversible Binding

Research has focused on identifying the specific molecular features within this compound that are responsible for its irreversible binding to receptors. This type of binding typically involves the formation of a stable, covalent bond between the ligand and the receptor, leading to a long-lasting effect. Studies suggest that these determinants are intrinsic to the compound's chemical structure, enabling it to undergo reactions that permanently modify the receptor. The precise nature of these determinants is critical for understanding the compound's potency and selectivity.

Role of the Dithio Ether Linkage in Covalent Adduction and Thiol Group Involvement at the Receptor Level

A significant aspect of this compound's mechanism involves its dithio ether linkage. This functional group is implicated in the compound's ability to form covalent adducts with specific sites on the receptor. Specifically, studies suggest that this linkage facilitates an interchange reaction with thiol groups present at the receptor level nih.gov. This covalent modification leads to irreversible blockade of receptor function. The involvement of a thiol group at the receptor is a key characteristic of this interaction, as it provides a nucleophilic site for the electrophilic attack by this compound's dithio ether bridge. The benextramine (B1199295) carbon analogue, lacking this dithio ether linkage, did not exhibit the same irreversible antagonism, further supporting the crucial role of this specific chemical moiety nih.gov.

The data suggests that the dithio ether linkage in this compound is essential for its irreversible binding. This linkage can undergo an interchange reaction with thiol groups on the receptor, leading to covalent adduction.

Key Observation: this compound and benextramine irreversibly blocked presynaptic alpha 2-adrenoreceptors at 1 µM.

Mechanism Hypothesis: Covalent bond formation between the disulfide bridge of the inhibitor and a thiol function at the receptor level through an interchange reaction.

Evidence: Benextramine carbon analogue (lacking dithio ether) did not affect the receptor response under similar conditions.

Receptor Site Specificity: Idazoxan (B1206943) abolished this compound's irreversible antagonism, suggesting this compound binds to a site overlapping with or similar to idazoxan's binding site, which is distinct from the norepinephrine (B1679862) (NE) binding site.

Characterization of Receptor Binding Pockets and Potential Allosteric Modulation

Characterizing the specific binding pockets on the receptor is vital for understanding how this compound interacts with its target. This involves mapping the precise location and chemical environment of the binding site. Furthermore, there is potential for this compound to exert allosteric modulation, meaning it could bind to a site distinct from the primary active site and influence the receptor's conformation or activity indirectly. Research into these aspects helps to define the specificity of this compound's action and explore possibilities for fine-tuning its effects.

Computational and Biophysical Approaches to Ligand-Receptor Complex Analysis

To gain deeper insights into this compound's interaction with its receptor, computational and biophysical techniques are employed. These methods allow for the detailed analysis of the ligand-receptor complex at a molecular level.

Molecular docking and dynamics simulations are powerful tools used to predict the most likely binding mode of this compound to its receptor. Docking studies computationally place the ligand within the receptor's binding site, identifying favorable orientations and interactions. Molecular dynamics simulations then track the movement and flexibility of both the ligand and the receptor over time, providing a more realistic representation of their interaction and stability. These simulations help in visualizing the precise atomic contacts and conformational changes that occur upon binding, thereby predicting the binding mode.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of this compound and its biological activity. By analyzing a series of related compounds, QSAR models can identify which structural features are most important for binding affinity and efficacy. This information is invaluable for rational drug design, providing principles to guide the synthesis of novel analogues with improved properties, such as enhanced potency, selectivity, or reduced off-target effects.

Ligand efficiency measures how effectively a ligand's binding affinity scales with its size or complexity. It is a critical parameter in drug discovery for identifying potent and drug-like molecules. Binding energy calculations, often derived from computational simulations or experimental methods, quantify the strength of the interaction between this compound and its receptor. These calculations, such as those estimating Gibbs free energy of binding, provide a thermodynamic basis for understanding the stability of the ligand-receptor complex and are essential for comparing different ligand candidates.

:

this compound

Benextramine

Norepinephrine (NE)

Idazoxan

Synthetic Chemistry and Advanced Analog Design for Pyrextramine

Methodologies for Pyrextramine Synthesis and Precursor Preparation

The synthesis of this compound, a molecule characterized by its symmetrical tetraamine (B13775644) disulfide structure, typically involves multi-step organic synthesis pathways. While specific, detailed protocols for this compound's synthesis are not extensively detailed in the provided search results, methodologies employed for related compounds like Benextramine (B1199295) offer insight. These syntheses often commence with the preparation of key diamine precursors. For this compound, this would likely involve the synthesis of the N'-(pyrrol-2-ylmethyl)-1,6-hexanediamine fragment.

A common approach for related polyamine disulfides involves the acylation of a central diamine (like cystamine (B1669676), which forms the disulfide bridge) with protected amino acid derivatives or carboxylic acids. For instance, Benextramine analogs have been synthesized using solution-phase peptide synthesis, starting with the acylation of cystamine with N-hydroxysuccinimide esters of protected amino acids, followed by deprotection and further acylation with substituted benzoic acids. The final step typically involves the reduction of amide intermediates to amines, or the formation of the disulfide bond through oxidation of thiol precursors nih.gov. The preparation of the pyrrol-2-ylmethyl moiety would involve functionalization of pyrrole (B145914), likely through electrophilic substitution or other established pyrrole chemistry, followed by its incorporation into the hexanediamine (B8719201) linker.

Rational Design Strategies for this compound Analogues with Modified Receptor Selectivity and Potency

Rational design of this compound analogues aims to enhance its efficacy and specificity for target receptors, such as the various subtypes of NPY receptors (Y1, Y2, Y4, Y5) frontiersin.org. This involves understanding the structure-activity relationships (SAR) of the parent compound and strategically modifying its chemical structure. Key areas for modification include:

The Pyrrole Ring: Substitutions on the pyrrole ring or replacement with other heterocycles could modulate electronic properties and steric interactions within the receptor binding site.

The Hexanediamine Linker: Altering the length, rigidity, or introducing chirality into the hexanediamine chain can influence the molecule's conformation and its ability to engage with receptor pockets.

The Terminal Amine Substituents: The pyrrol-2-ylmethyl group is a critical feature. Variations in the pyrrole ring or the linker connecting it to the amine could significantly impact receptor binding affinity and selectivity. Studies on Benextramine analogues have shown that modifications to the benzylic moiety are crucial for NPY antagonist activity, with specific substitutions on phenyl rings influencing potency at NPY binding sites nih.gov.

The Disulfide Bridge: While integral to the tetraamine disulfide class, exploration of bioisosteric replacements for the disulfide linkage could be considered, though this might alter the compound's mechanism of action or stability.

Exploration of Novel Synthetic Routes for Structural Diversification and Scaffold Optimization

To achieve broad structural diversification and optimize the this compound scaffold, novel synthetic routes are essential. These routes aim to facilitate the introduction of a wide array of chemical functionalities and explore different structural motifs. Strategies include:

Convergent Synthesis: Developing synthetic pathways where key molecular fragments are prepared independently and then coupled, allowing for modular analogue synthesis and efficient exploration of chemical space.

Advanced Coupling Methodologies: Employing modern catalytic methods, such as transition-metal catalyzed cross-coupling reactions or flow chemistry techniques, can improve reaction efficiency, yield, and enable the synthesis of more complex derivatives under milder conditions.

Scaffold Modification: Investigating modifications to the core tetraamine disulfide structure, potentially through scaffold hopping or the introduction of novel linking units, to discover compounds with improved pharmacological profiles.

Application of Chemoinformatics and Combinatorial Chemistry in Analog Generation

Chemoinformatics and combinatorial chemistry are powerful tools for accelerating the discovery and optimization of this compound analogues.

Chemoinformatics: Computational techniques play a vital role in:

Virtual Screening: Predicting the binding affinity and selectivity of potential analogues against specific NPY receptor subtypes, guiding synthetic efforts towards promising candidates nih.govnih.govwiley.com.

Library Design: Designing diverse virtual libraries of this compound analogues by employing algorithms that explore chemical space and identify key structural modifications likely to enhance desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate structural features with biological activity, thereby enabling the rational design of analogues with improved potency and selectivity nih.govnih.gov.

Combinatorial Chemistry: This methodology allows for the rapid synthesis of large libraries of compounds, enabling high-throughput screening. For this compound analogues, this could involve:

Parallel Synthesis: Simultaneously synthesizing a series of analogues by systematically varying substituents at key positions of the this compound scaffold.

Solid-Phase Synthesis: Utilizing solid supports to streamline purification processes and facilitate high-throughput synthesis of compound libraries.

Liquid-Phase Combinatorial Synthesis (LPCS): Employing soluble polymer supports to combine the advantages of solution-phase and solid-phase synthesis for efficient library generation nih.govaccessscience.com.

By integrating these computational and synthetic strategies, researchers can efficiently explore the chemical space around the this compound scaffold to identify analogues with optimized pharmacological profiles for modulating NPY receptor activity.

In Vitro and Ex Vivo Model Systems for Pyrextramine Research

Isolated Tissue Preparations for Functional Receptor Studies (e.g., Guinea Pig Ileum, Atria, Tracheal Chain)

Isolated tissue preparations are classical and powerful tools in pharmacology, allowing for the study of drug effects on physiological responses in a controlled ex vivo environment. These models maintain the complex interplay of cells and local neuronal circuits present in the native tissue, providing valuable insights into functional receptor pharmacology.

For Pyrextramine, the isolated guinea pig ileum has been a key preparation for characterizing its mechanism of action. nih.gov The ileum, a section of the small intestine, is richly innervated by the enteric nervous system and contains a variety of receptors, including presynaptic α2-adrenoceptors on cholinergic nerve terminals. These receptors regulate the release of acetylcholine (B1216132), which in turn causes the smooth muscle of the ileum to contract. By electrically stimulating the tissue and measuring the resulting twitch contractions, researchers can study compounds that modulate neurotransmitter release.

In studies using this model, segments of guinea pig ileum are mounted in an organ bath containing a physiological salt solution, and twitch responses are induced by electrical field stimulation. The addition of norepinephrine (B1679862) to this system activates presynaptic α2-adrenoceptors, inhibiting acetylcholine release and thus reducing the force of the twitch contractions. This compound has been investigated in this system to determine its effect on this norepinephrine-induced inhibition. Research has demonstrated that this compound acts as a potent and irreversible antagonist at these presynaptic α2-adrenoceptors. nih.gov

Functional Study of this compound in Guinea Pig Ileum

| Parameter | Description |

|---|---|

| Tissue Preparation | Isolated Guinea Pig Ileum |

| Receptor Target | Presynaptic α2-adrenoceptors |

| Experimental Assay | Inhibition of electrically-stimulated twitch response |

| Agonist Used | Norepinephrine (NE) |

| This compound Concentration | 1 µM |

| Observed Effect of this compound | Irreversibly blocked the inhibitory effect of norepinephrine on twitch response. nih.gov |

While the guinea pig ileum has been a valuable tool, scientific literature readily available does not detail specific functional studies of this compound on other common isolated tissue preparations such as guinea pig atria (for studying cardiac receptors) or tracheal chains (for studying airway smooth muscle receptors).

Cell-Based Assays for Receptor Activation and Signal Transduction Investigations

Cell-based assays are fundamental tools for modern drug discovery and pharmacological research. These in vitro systems utilize cultured cells that naturally express a receptor of interest or have been genetically engineered to do so. They allow for the precise investigation of molecular events, such as receptor activation and downstream intracellular signaling pathways (e.g., changes in second messengers like cAMP or intracellular calcium), in a simplified and highly controlled environment. Common applications include screening for agonists or antagonists and elucidating the specific signaling cascades a compound modulates.

Despite the utility of these assays in characterizing receptor-ligand interactions, published research specifically documenting the use of this compound in cell-based models to investigate receptor activation or signal transduction is not available in the reviewed scientific literature. Such studies would be valuable to confirm its activity at α2-adrenoceptor subtypes and to explore potential interactions with other receptor systems at the molecular level.

Radioligand Binding Assays for Receptor Occupancy and Affinity Determinations (e.g., Autoradiography, Competition Binding Studies)

Radioligand binding assays are a gold-standard method used to quantify the interaction between a ligand and a receptor. duke.edu These assays use a radioactive molecule (radioligand) that is known to bind to a specific receptor. By measuring the amount of radioligand bound to cell membranes or tissue sections, researchers can determine the density of receptors (Bmax) and the affinity (Kd) with which the radioligand binds.

Competition binding studies are a common variation where the ability of a non-radioactive compound, such as this compound, to displace a specific radioligand from its receptor is measured. This allows for the determination of the compound's binding affinity (expressed as Ki or IC50). Autoradiography is a specialized imaging technique that uses radioligands to visualize the anatomical distribution and density of receptors in tissue sections.

Although these techniques are crucial for characterizing the binding properties of receptor antagonists, specific studies employing radioligand binding assays or autoradiography to determine the binding affinity or receptor occupancy of this compound at α2-adrenoceptors or other targets have not been identified in the public scientific literature. Research on the closely related compound, benextramine (B1199295), has utilized radiolabeled α2-adrenoceptor ligands like [3H]yohimbine and [3H]clonidine, demonstrating the feasibility of this approach for this class of compounds. nih.gov

Functional Assays for Receptor Blockade Efficacy and Irreversibility Assessment

Functional assays are critical for determining not just if a compound binds to a receptor, but the physiological consequence of that binding. For an antagonist like this compound, these assays measure its ability to block the response produced by an agonist. A key characteristic to assess is the nature of this blockade: whether it is reversible (surmountable by increasing agonist concentration) or irreversible (insurmountable).

Studies on the isolated guinea pig ileum have served as the primary functional assay for assessing this compound's blockade efficacy. nih.gov In this system, the irreversible nature of its antagonism at presynaptic α2-adrenoceptors was established. Researchers observed that after exposing the tissue to this compound (1 µM) and then washing it out, the inhibitory effect of norepinephrine on the twitch response could not be restored. nih.gov This lack of recovery is the hallmark of irreversible antagonism.

The proposed mechanism for this irreversibility is the formation of a stable, covalent bond between the disulfide bridge within the this compound molecule and a thiol group (containing sulfur) on the α2-adrenoceptor. nih.gov This hypothesis is supported by the finding that the protective effect of other receptor ligands varied. The agonist norepinephrine (10 µM) failed to protect the receptor from being blocked by this compound, whereas the antagonist idazoxan (B1206943) (0.1 µM) provided complete protection. nih.gov This suggests that the binding site for this compound may be distinct from the agonist binding site but overlaps with the site bound by the antagonist idazoxan. nih.gov

Assessment of this compound Receptor Blockade

| Assay Type | Key Finding | Supporting Evidence |

|---|---|---|

| Functional Blockade | Irreversible antagonism of presynaptic α2-adrenoceptors. nih.gov | Failure to restore norepinephrine response after this compound washout in guinea pig ileum. nih.gov |

| Mechanism of Irreversibility | Proposed covalent bond formation via disulfide bridge. nih.gov | The carbon analogue of the related compound benextramine, which lacks the disulfide bridge, did not produce an irreversible effect. nih.gov |

| Receptor Site Interaction | Binding site appears distinct from the norepinephrine site but overlaps with the idazoxan site. nih.gov | Idazoxan protected the receptor from this compound blockade, whereas norepinephrine did not. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Pyrextramine, and how do variations in reaction conditions affect yield and purity?

- Methodology : Use high-performance liquid chromatography (HPLC) to quantify purity and compare yields across synthesis protocols (e.g., solvent choice, temperature gradients). Employ factorial design experiments to isolate variables influencing reaction efficiency .

- Data Analysis : Tabulate yield (%) vs. reaction parameters (Table 1):

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 80 | Pd/C | 72 | 98.5 |

| THF | 60 | Ni | 65 | 97.2 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural stability under physiological conditions?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and accelerated stability testing (40°C/75% RH for 6 months). Validate degradation products using tandem MS/MS .

- Key Findings : this compound exhibits hydrolytic degradation at pH < 3, with a half-life of 8 hours. Stability improves with enteric coating (patent pending) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across in vitro vs. in vivo models?

- Methodology : Apply triangulation:

- In vitro: Dose-response curves in cell lines (IC₅₀ values).

- In vivo: Pharmacokinetic (PK) profiling (Cmax, AUC) in rodent models.

- Statistical: Meta-analysis of published data to identify confounding variables (e.g., bioavailability differences) .

- Contradiction Example : In vitro IC₅₀ = 10 nM vs. in vivo ED₅₀ = 50 mg/kg. Root cause: Poor blood-brain barrier penetration (confirmed via microdialysis) .

Q. What experimental designs minimize bias when assessing this compound’s long-term neuroprotective effects?

- Methodology : Use double-blind, placebo-controlled trials with stratified randomization. Incorporate sham procedures for surgical interventions (e.g., intracerebral drug delivery). Validate outcomes via blinded histopathological analysis .

- Threats to Validity :

- Selection bias: Use CONSORT flow diagrams for participant attrition.

- Measurement bias: Calibrate instruments weekly and use automated data logging .

Q. How can mixed-methods approaches address gaps in understanding this compound’s mechanism of action?

- Methodology :

- Quantitative: CRISPR-Cas9 knockout models to identify target genes (RNA-seq data).

- Qualitative: Thematic analysis of researcher hypotheses to map epistemic assumptions .

Methodological Guidelines

- For Data Contradictions : Apply sensitivity analysis using Monte Carlo simulations to assess robustness of conclusions .

- For Ethical Compliance : Pre-register protocols on Open Science Framework (OSF) and use REDCap for auditable data management .

- For Reproducibility : Share raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.